molecular formula C15H12F2N2O2S B2445487 1-benzoyl-3-[2-(difluoromethoxy)phenyl]thiourea CAS No. 674366-19-9

1-benzoyl-3-[2-(difluoromethoxy)phenyl]thiourea

Cat. No.: B2445487
CAS No.: 674366-19-9
M. Wt: 322.33
InChI Key: XUUVUUAFBMTBHL-UHFFFAOYSA-N
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Description

N-benzoyl-N’-[2-(difluoromethoxy)phenyl]thiourea is a chemical compound with the molecular formula C15H12F2N2O2S and a molecular weight of 322.33 g/mol . This compound is known for its unique chemical structure, which includes a benzoyl group, a difluoromethoxyphenyl group, and a thiourea moiety. It has various applications in scientific research and industry due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-[2-(difluoromethoxy)phenyl]thiourea typically involves the reaction of benzoyl chloride with 2-(difluoromethoxy)aniline in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out in a solvent such as acetonitrile or tetrahydrofuran, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N-benzoyl-N’-[2-(difluoromethoxy)phenyl]thiourea are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-[2-(difluoromethoxy)phenyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various substituted thiourea derivatives .

Scientific Research Applications

N-benzoyl-N’-[2-(difluoromethoxy)phenyl]thiourea has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential biological activities and is studied for its effects on various biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzoyl-N’-[2-(difluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzoyl-N’-[2-(difluoromethoxy)phenyl]thiourea include:

Uniqueness

N-benzoyl-N’-[2-(difluoromethoxy)phenyl]thiourea is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2S/c16-14(17)21-12-9-5-4-8-11(12)18-15(22)19-13(20)10-6-2-1-3-7-10/h1-9,14H,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUVUUAFBMTBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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